molecular formula C10H9F3O3 B13066737 1-(5-Ethoxy-2-hydroxyphenyl)-2,2,2-trifluoroethanone

1-(5-Ethoxy-2-hydroxyphenyl)-2,2,2-trifluoroethanone

Cat. No.: B13066737
M. Wt: 234.17 g/mol
InChI Key: CMRFWWLTDQBDHT-UHFFFAOYSA-N
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Description

1-(5-Ethoxy-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethoxy group, a hydroxy group, and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

The synthesis of 1-(5-Ethoxy-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-ethoxy-2-hydroxybenzaldehyde and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common solvents include dichloromethane or acetonitrile.

    Reaction Steps: The key steps in the synthesis include the formation of an intermediate compound through the reaction of 5-ethoxy-2-hydroxybenzaldehyde with trifluoroacetic anhydride, followed by further reactions to yield the final product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for research and industrial applications.

Chemical Reactions Analysis

1-(5-Ethoxy-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

    Condensation: It can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.

Scientific Research Applications

1-(5-Ethoxy-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Ethoxy-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity and function.

    Pathways: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

1-(5-Ethoxy-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 5-ethoxy-2-hydroxyacetophenone and 5-ethoxy-2-hydroxybenzaldehyde share structural similarities but differ in their functional groups and reactivity.

    Uniqueness: The presence of the trifluoromethyl group in 1-(5-Ethoxy-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one imparts unique chemical and physical properties, making it distinct from other related compounds.

Properties

Molecular Formula

C10H9F3O3

Molecular Weight

234.17 g/mol

IUPAC Name

1-(5-ethoxy-2-hydroxyphenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C10H9F3O3/c1-2-16-6-3-4-8(14)7(5-6)9(15)10(11,12)13/h3-5,14H,2H2,1H3

InChI Key

CMRFWWLTDQBDHT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)O)C(=O)C(F)(F)F

Origin of Product

United States

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